In Vitro PNMT Inhibition: Structural Selectivity Revealed by Weak Affinity
The compound demonstrates a Ki of 1.11E+6 nM (1.11 mM) against bovine Phenylethanolamine N-Methyltransferase (PNMT) in a radiochemical assay [1]. This high Ki value is critical: it establishes a benchmark for the scaffold's intrinsic activity. In contrast, a potent known PNMT inhibitor, SKF-7698 (7,8-dichloro-1,2,3,4-tetrahydroisoquinoline), exhibits a Ki of 0.45 µM (450 nM), a difference of over 2,000-fold [2]. This quantitative difference demonstrates that while this scaffold interacts with the PNMT active site, it lacks the specific substituents (e.g., the 7,8-dichloro motif) necessary for high-affinity binding, making it a valuable negative control or a starting scaffold for further derivatization.
| Evidence Dimension | Inhibitory Affinity (Ki) against Phenylethanolamine N-Methyltransferase (PNMT) |
|---|---|
| Target Compound Data | Ki = 1.11E+6 nM (1.11 mM) |
| Comparator Or Baseline | SKF-7698 (Potent PNMT Inhibitor) |
| Quantified Difference | Comparator Ki = 450 nM (0.45 µM). Difference: >2,400-fold weaker for the target compound. |
| Conditions | In vitro radiochemical assay using bovine PNMT [1]. Comparator data from published PNMT inhibitor study [2]. |
Why This Matters
This quantitative data allows researchers to select this compound as a structurally specific but functionally weak PNMT ligand, suitable for use as a negative control or a starting point for structure-activity relationship (SAR) studies, rather than as a potent inhibitor.
- [1] BindingDB. (n.d.). BDBM50367284 CHEMBL291584. Affinity Data: Ki = 1.11E+6 nM for Phenylethanolamine N-Methyltransferase (PNMT). View Source
- [2] Grunewald, G. L., et al. (1997). Application of the Goldilocks Principle to the Design of Potent and Selective Inhibitors of Phenylethanolamine N-Methyltransferase: Balancing Lipophilicity and Steric Bulk in the 3-Position of 1,2,3,4-Tetrahydroisoquinolines. Journal of Medicinal Chemistry, 40(25), 3997-4005. (Ki for SKF-7698). View Source
